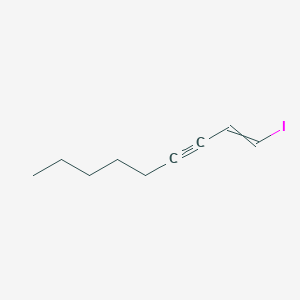![molecular formula C26H21NO2 B12629949 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920299-83-8](/img/structure/B12629949.png)
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzo[e]isoindol-1-one core with a hydroxy-diphenylethyl substituent, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the reaction of 2,3-dihydro-1H-benzo[e]isoindol-1-one with 2-hydroxy-2,2-diphenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The hydroxy-diphenylethyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-phenyl-3-(2-phenylethynyl)-2,3-dihydro-1H-isoindol-1-one
- 2-Hydroxy-3H-isoindol-1-one
- 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-
Uniqueness
3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy-diphenylethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
特性
CAS番号 |
920299-83-8 |
|---|---|
分子式 |
C26H21NO2 |
分子量 |
379.4 g/mol |
IUPAC名 |
3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C26H21NO2/c28-25-24-21-14-8-7-9-18(21)15-16-22(24)23(27-25)17-26(29,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23,29H,17H2,(H,27,28) |
InChIキー |
DVAWLHXFORFZJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC2C3=C(C4=CC=CC=C4C=C3)C(=O)N2)(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
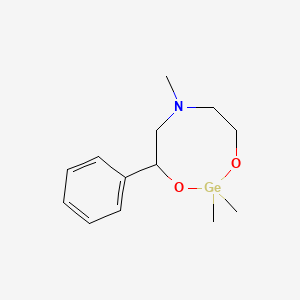
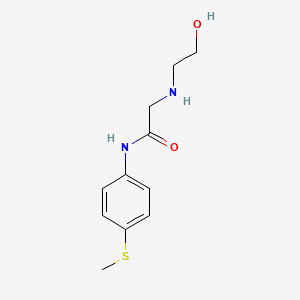

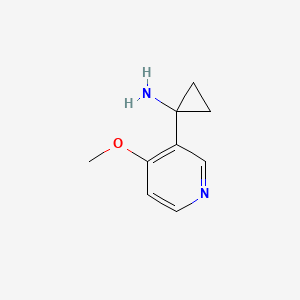

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
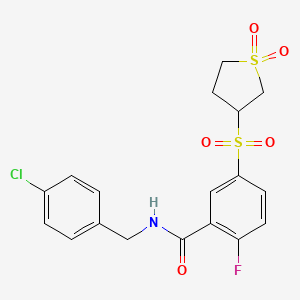
![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
